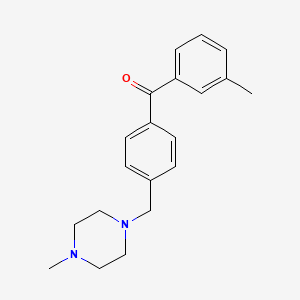

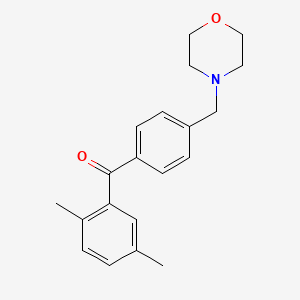

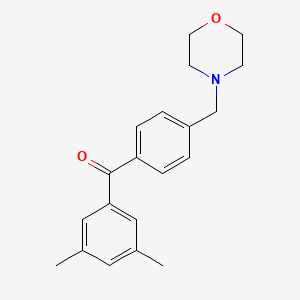

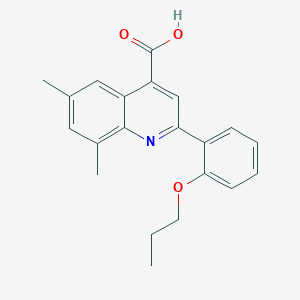

3-Methyl-4'-(4-methylpiperazinomethyl) benzophenone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzophenone derivatives can involve various starting materials and reagents. For instance, the photochemical reaction of 4-methylamino-3-penten-2-one with benzophenone can lead to the formation of N-(2,2-dipenyl-2-hydroxyethyl)-4-amino-3-penten-2-one . Another approach involves the cyclization of 2-hydroxyacetophenone hydrazones with triphosgene to form 4-methylene-1,3-benzoxazinones, which can be further modified to produce alkoxy-methyl benzoxazinones . These methods highlight the versatility of benzophenone chemistry and suggest potential pathways for synthesizing the compound of interest.

Molecular Structure Analysis

The molecular structure of benzophenone derivatives is characterized by the presence of a benzophenone core with various substituents. The reaction of phosphonium ylides with 4-triphenylmethyl-1,2-benzoquinone, for example, leads to the formation of compounds with complex structures, including pyrone and furan rings . These reactions demonstrate the reactivity of the benzophenone moiety and its ability to form stable cyclic structures, which is relevant to understanding the molecular structure of 3-Methyl-4'-(4-methylpiperazinomethyl) benzophenone.

Chemical Reactions Analysis

Benzophenone derivatives can undergo a range of chemical reactions. The photochemical reaction mentioned in paper and the cyclization reaction in paper are examples of how benzophenone can be transformed into different compounds. Additionally, the synthesis of novel anxiolytic agents from benzophenone derivatives involves multiple steps, including hydrolysis and methylation . These reactions provide a foundation for analyzing the chemical reactivity of 3-Methyl-4'-(4-methylpiperazinomethyl) benzophenone.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives can be inferred from their molecular structures. For instance, the preparation of tetramethoxy-methylenedioxybenzophenone derivatives involves benzilic acid rearrangement and oxidative decarboxylation . These processes suggest that the physical properties such as melting points, solubility, and stability of benzophenone derivatives can be significantly altered by introducing different functional groups. Although the specific properties of 3-Methyl-4'-(4-methylpiperazinomethyl) benzophenone are not discussed, similar compounds in the literature provide a context for predicting its behavior.

科学研究应用

Environmental Impact and Removal Techniques

- Benzophenone derivatives, including benzophenone-3, have been detected in environmental samples, indicating widespread exposure and potential ecological effects. These compounds can pass through the placental barrier, suggesting possible risks to fetal development (Krause et al., 2018). Techniques like photocatalytic degradation using PbO/TiO2 and Sb2O3/TiO2 have been explored for the removal of benzophenone-3 from water, demonstrating effective degradation pathways and the potential for environmental remediation (Wang et al., 2019).

Biodegradation and Toxicity Studies

- The biodegradation of benzophenone-3 by specific bacterial strains, such as Methylophilus sp., has been studied, showing potential for bioremediation strategies to mitigate environmental contamination (Jin et al., 2019). Additionally, the endocrine-disrupting effects and potential reproductive toxicity of benzophenone-3 have been highlighted, underscoring the importance of understanding the environmental and health impacts of benzophenone derivatives (Ghazipura et al., 2017).

Pharmaceutical Applications

- Structural modifications of benzophenone derivatives have been explored for their pharmacological potentials, such as in the development of novel anxiolytic agents, indicating the versatility of benzophenone scaffolds in drug design (Gall et al., 1976).

属性

IUPAC Name |

(3-methylphenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O/c1-16-4-3-5-19(14-16)20(23)18-8-6-17(7-9-18)15-22-12-10-21(2)11-13-22/h3-9,14H,10-13,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOSPQRXEOEQFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)CN3CCN(CC3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642955 |

Source

|

| Record name | (3-Methylphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-4'-(4-methylpiperazinomethyl) benzophenone | |

CAS RN |

898783-44-3 |

Source

|

| Record name | (3-Methylphenyl)[4-[(4-methyl-1-piperazinyl)methyl]phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898783-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Methylphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4'-(Methoxycarbonyl)-[2,2'-bipyridine]-4-carboxylic acid](/img/structure/B1359429.png)

![2(R)-(2,5-Difluorophenyl)-5(R)-(1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-5-yl)tetrahydropyran-3(S)-amine dihydrochloride](/img/structure/B1359437.png)

![6-Methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1359440.png)

![3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-1,2,4-oxadiazole-5-carboxylic acid](/img/structure/B1359451.png)